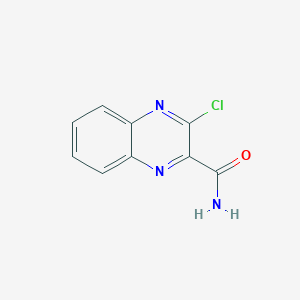

3-Chloroquinoxaline-2-carboxamide

Vue d'ensemble

Description

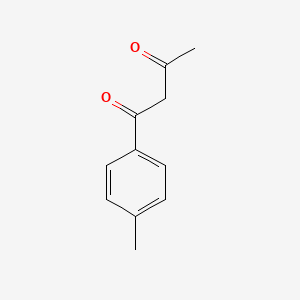

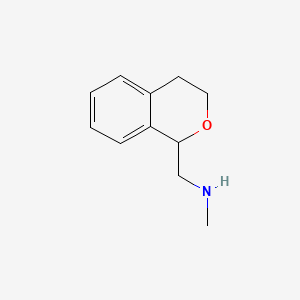

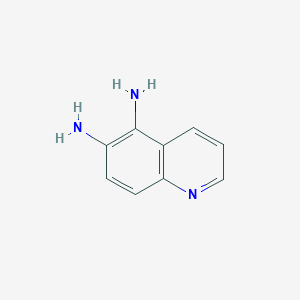

3-Chloroquinoxaline-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3O and a molecular weight of 207.62 . It is used for research purposes.

Synthesis Analysis

A series of 3-chloroquinoxaline-2-carboxamides were designed and prepared by the condensation of 3-chloro-2-quinoxaloylchloride with appropriate Mannich bases of the p-aminophenol in the microwave environment .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H6ClN3O .Applications De Recherche Scientifique

Synthèse des systèmes cycliques de la quinoléine

Le 3-chloroquinoxaline-2-carboxamide est utilisé dans la synthèse des systèmes cycliques de la quinoléine . Le cycle de la quinoléine est un composé hétérocyclique polyvalent qui se retrouve dans de nombreux produits naturels et médicaments. La synthèse des systèmes cycliques de la quinoléine implique la condensation du 3-chloro-2-quinoxaloylchlorure avec des bases de Mannich appropriées .

Construction de systèmes hétérocycliques quinoléine-cordon fusionnés ou binaires

Ce composé est également utilisé dans les réactions adoptées pour construire des systèmes hétérocycliques quinoléine-cordon fusionnés ou binaires . Ces systèmes sont intéressants en raison de leurs applications potentielles en chimie médicinale et en découverte de médicaments.

Antagoniste du récepteur de la sérotonine 3 (5-HT3)

Le this compound a été évalué pour ses activités antagonistes du récepteur de la sérotonine (5-HT3) . Cela en fait un candidat potentiel pour le traitement d'affections telles que l'anxiété, la schizophrénie, l'abus de drogues et le sevrage, ainsi que les déficits de mémoire liés à l'âge.

Traitement des nausées et des vomissements

Le composé a été étudié pour son utilisation potentielle dans le traitement des nausées et des vomissements, en particulier ceux causés par la chimiothérapie anticancéreuse . Le développement d'antagonistes de la sérotonine 3 (5-HT3) a considérablement amélioré le traitement de l'émèse induite par la thérapie anticancéreuse .

Développement d'antagonistes du 5-HT plus sélectifs

En raison des principales exigences pharmacophoriques des antagonistes du 5-HT3, des 3-chloroquinoxaline-2-carboxamides ont été conçus et synthétisés . Ces nouvelles entités chimiques ont été évaluées pour l'antagonisme du 5-HT3, ce qui pourrait conduire au développement d'antagonistes du 5-HT plus sélectifs .

Applications potentielles dans les troubles du système nerveux central

Plusieurs études suggèrent un rôle des antagonistes du 5-HT3 dans le traitement des troubles du système nerveux central . Par conséquent, le this compound, en tant qu'antagoniste du 5-HT3, pourrait avoir des applications potentielles dans le traitement de ces troubles.

Mécanisme D'action

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3-Chloroquinoxaline-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit Pim-1 kinase, an enzyme involved in cell survival and proliferation . This inhibition leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3, promoting apoptosis in cancer cells . Additionally, this compound interacts with other biomolecules, such as DNA and RNA, affecting their stability and function.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cancer cells, it induces apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the NF-κB pathway, which is crucial for cell survival and inflammation . Furthermore, this compound influences gene expression and cellular metabolism, leading to changes in cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of Pim-1 kinase, inhibiting its activity and leading to the activation of apoptotic pathways . Additionally, this compound can interact with DNA and RNA, causing structural changes that affect their function. The inhibition of NF-κB signaling by this compound further contributes to its anti-inflammatory and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant, particularly in cancer cells where prolonged exposure leads to sustained apoptosis and reduced cell proliferation . In in vitro and in vivo studies, this compound has demonstrated consistent efficacy in inducing cell death and inhibiting tumor growth.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette transporters and solute carrier transporters . Once inside the cell, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are crucial for its biological activity and therapeutic potential.

Propriétés

IUPAC Name |

3-chloroquinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O/c10-8-7(9(11)14)12-5-3-1-2-4-6(5)13-8/h1-4H,(H2,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUXDVSMMOZYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 3-chloroquinoxaline-2-carboxamides interact with the serotonin 5-HT3 receptor and what are the downstream effects?

A1: The provided research article focuses on the synthesis and in vitro evaluation of 3-chloroquinoxaline-2-carboxamides as serotonin 5-HT3 receptor antagonists []. While the exact mechanism of action is not elaborated upon in this study, these compounds are believed to bind to the 5-HT3 receptor and block the binding site of serotonin, preventing its action. This antagonism of the 5-HT3 receptor can lead to various downstream effects, including the inhibition of nausea and vomiting, which are often associated with chemotherapy and other medical treatments.

Q2: What is the impact of structural modifications on the activity of 3-chloroquinoxaline-2-carboxamides?

A2: The research emphasizes the structure-activity relationship (SAR) by synthesizing a series of 3-chloroquinoxaline-2-carboxamides with varying substituents on the carboxamide nitrogen []. The study found that the 5-HT3 receptor antagonistic activity was influenced by the nature of these substituents. Specifically, compound 3g, containing a specific Mannich base derived from p-aminophenol, exhibited comparable antagonistic activity to the standard drug Ondansetron in the in vitro assay using guinea pig ileum []. This highlights the importance of specific structural features in determining the potency of these compounds as 5-HT3 receptor antagonists.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)

![6-Hydroxyhexahydro-2H-3,5-methanocyclopenta[b]furan-2-one](/img/structure/B1297431.png)